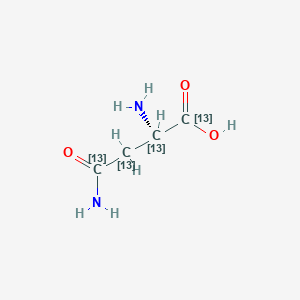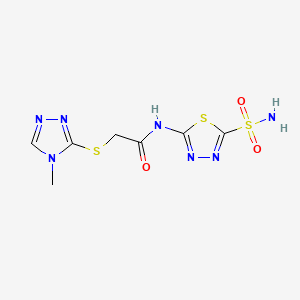
CA inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase inhibitors are a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors have been widely studied for their therapeutic potential in various medical conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitors typically involves the introduction of a sulfonamide group, which is known to bind to the zinc ion in the active site of the enzyme. One common synthetic route involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of acetazolamide, a well-known carbonic anhydrase inhibitor, involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification, crystallization, and formulation to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic anhydrase inhibitors primarily undergo substitution reactions, where the sulfonamide group interacts with the zinc ion in the enzyme’s active site. These inhibitors can also participate in oxidation and reduction reactions, depending on their chemical structure .
Common Reagents and Conditions
Common reagents used in the synthesis of carbonic anhydrase inhibitors include sulfonyl chlorides, amines, and acetic anhydride. Reaction conditions typically involve the use of solvents such as dichloromethane or dimethylformamide, and the reactions are often carried out at room temperature or under reflux .
Major Products Formed
The major products formed from these reactions are sulfonamide derivatives, which are the active compounds that inhibit the carbonic anhydrase enzyme. These products are typically purified and characterized using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Aplicaciones Científicas De Investigación
Carbonic anhydrase inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and mechanisms.
Biology: Employed in research on cellular pH regulation and metabolic pathways.
Medicine: Investigated for their potential in treating conditions such as glaucoma, epilepsy, altitude sickness, and certain cancers
Mecanismo De Acción
Carbonic anhydrase inhibitors exert their effects by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of this reaction disrupts various physiological processes, such as pH regulation and ion transport, which are critical for the survival and function of cells .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: A widely used carbonic anhydrase inhibitor for treating glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer elimination half-life and fewer kidney-related side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
Uniqueness
Carbonic anhydrase inhibitors are unique in their ability to selectively bind to the zinc ion in the enzyme’s active site. This selective binding allows for targeted inhibition of specific carbonic anhydrase isoforms, which can reduce side effects and improve therapeutic outcomes .
Propiedades
Fórmula molecular |
C7H9N7O3S3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H9N7O3S3/c1-14-3-9-12-6(14)18-2-4(15)10-5-11-13-7(19-5)20(8,16)17/h3H,2H2,1H3,(H2,8,16,17)(H,10,11,15) |
Clave InChI |
AEJBYROBQLVJKR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1SCC(=O)NC2=NN=C(S2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


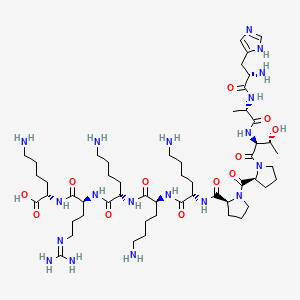

![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
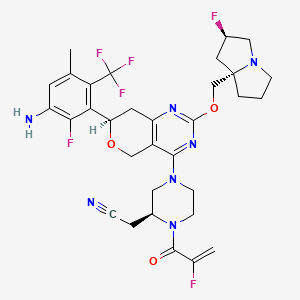

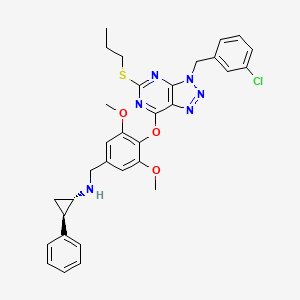


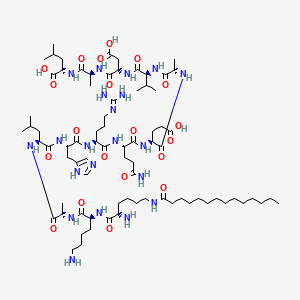
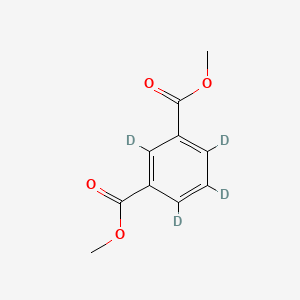
![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
